molecular formula C7H17NO B13192136 1-Amino-2-methylhexan-3-ol

1-Amino-2-methylhexan-3-ol

Cat. No.: B13192136
M. Wt: 131.22 g/mol
InChI Key: HCCXCMPWGADUTR-UHFFFAOYSA-N
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Description

1-Amino-2-methylhexan-3-ol is an organic compound that belongs to the class of amines and alcohols It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-methylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylhexan-3-one with ammonia in the presence of a reducing agent. This reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylhexan-3-one in the presence of ammonia. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Products include 2-methylhexan-3-one or 2-methylhexanal.

    Reduction: Products include 1-amino-2-methylhexane.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

1-Amino-2-methylhexan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Amino-2-methylhexan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2-Amino-2-methylhexan-1-ol
  • 3-Amino-2-methylhexan-2-ol
  • 1-Amino-3-methylhexan-2-ol

Comparison: 1-Amino-2-methylhexan-3-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-amino-2-methylhexan-3-ol

InChI

InChI=1S/C7H17NO/c1-3-4-7(9)6(2)5-8/h6-7,9H,3-5,8H2,1-2H3

InChI Key

HCCXCMPWGADUTR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)CN)O

Origin of Product

United States

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